Tert-butyl 3-(chlorocarbonyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(chlorocarbonyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H18ClNO3 and a molecular weight of 247.72 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(chlorocarbonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorocarbonyl group.
Hydrolysis: It can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Acids and Bases: Used in hydrolysis reactions to facilitate the breakdown of the compound.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.
Hydrolysis Products: Carboxylic acids and alcohols are the primary products of hydrolysis.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry:
Chemical Manufacturing: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(chlorocarbonyl)piperidine-1-carboxylate involves its reactivity with nucleophiles. The chlorocarbonyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules . This reactivity makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
- Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate .
- Tert-butyl 4-(2-cyanoethyl)-1-piperazinecarboxylate .
- Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate .
Uniqueness: Tert-butyl 3-(chlorocarbonyl)piperidine-1-carboxylate is unique due to its specific reactivity profile, particularly its ability to undergo nucleophilic substitution reactions. This makes it a versatile intermediate in the synthesis of various organic compounds .
Properties
IUPAC Name |
tert-butyl 3-carbonochloridoylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c1-11(2,3)16-10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOJMAURFOVTPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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